![molecular formula C21H22F3N3O2 B2757322 Benzamide, N-[2-oxo-2-[[(3S)-1-(phenylmethyl)-3-pyrrolidinyl]amino]ethyl]-3-(trifluoromethyl)- CAS No. 226228-42-8](/img/structure/B2757322.png)
Benzamide, N-[2-oxo-2-[[(3S)-1-(phenylmethyl)-3-pyrrolidinyl]amino]ethyl]-3-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Anticancer Properties
Benzamide derivatives have shown promise as anticancer drugs. MGCD0103, a compound similar to the benzamide , selectively inhibits histone deacetylases 1-3 and 11, blocking cancer cell proliferation and inducing apoptosis. This compound has entered clinical trials due to its significant antitumor activity in vivo and oral bioavailability (Zhou et al., 2008).
2. Antiviral Activity
Novel benzamide-based 5-aminopyrazoles and related compounds have shown remarkable antiavian influenza virus activity. These compounds, developed through a new synthesis route, exhibited significant antiviral activities against the H5N1 subtype, with viral reductions of 85–65% (Hebishy et al., 2020).
3. Neuroleptic Activity
Certain benzamide derivatives, like cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, have been designed as potential neuroleptics. These compounds show inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting their use in the treatment of psychosis (Iwanami et al., 1981).
4. Antiarrhythmic Activity
Benzamide derivatives with heterocyclic amide side chains, like N-(piperidylalkyl)trifluoroethoxybenzamides, have been prepared and evaluated for oral antiarrhythmic activity. Compounds like flecainide acetate, derived from this class, have shown significant efficacy in animals and have been selected for clinical trials (Banitt et al., 1977).
5. Melanoma Cytotoxicity
Benzamide derivatives conjugated with alkylating cytostatics have been synthesized and tested for targeted drug delivery in melanoma therapy. These compounds showed higher toxicity against melanoma cells than the parent chlorambucil, suggesting their potential in targeted melanoma treatment (Wolf et al., 2004).
6. NO Production Inhibition
New benzamide derivatives isolated from Limonia acidissima have shown potent inhibitory effects on nitric oxide production in microglia cells. This suggests their potential application in conditions where NO production needs to be regulated (Kim et al., 2009).
Propiedades
IUPAC Name |
N-[2-[[(3S)-1-benzylpyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2/c22-21(23,24)17-8-4-7-16(11-17)20(29)25-12-19(28)26-18-9-10-27(14-18)13-15-5-2-1-3-6-15/h1-8,11,18H,9-10,12-14H2,(H,25,29)(H,26,28)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAVOKBSFIJHRY-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, N-[2-oxo-2-[[(3S)-1-(phenylmethyl)-3-pyrrolidinyl]amino]ethyl]-3-(trifluoromethyl)- |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.